(2R,3S)-3-hydroxy-2-methylpentanoic acid
Overview
Description
(2R,3S)-3-hydroxy-2-methylpentanoic acid is a chiral organic compound with significant importance in various scientific fields It is a stereoisomer of 3-hydroxy-2-methylpentanoic acid, characterized by its specific spatial arrangement of atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-hydroxy-2-methylpentanoic acid can be achieved through several methods. One common approach involves the use of microbial enzymes, such as lipases, which catalyze the stereoselective hydrolysis of esters. Another method includes the chemical synthesis via stereoselective reduction of the corresponding keto acid using chiral catalysts.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered strains of microorganisms, such as Yarrowia lipolytica, is a widely used method. These microorganisms are cultivated under specific conditions to produce the desired stereoisomer in high yields .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-hydroxy-2-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding keto acid.
Reduction: The keto group can be reduced back to the hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 3-keto-2-methylpentanoic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,3S)-3-hydroxy-2-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-3-hydroxy-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, influencing metabolic processes. The compound’s stereochemistry plays a crucial role in its binding affinity and activity, making it a valuable tool for studying enzyme mechanisms and developing new drugs .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-hydroxy-2-methylpentanoic acid
- (2R,3R)-3-hydroxy-2-methylpentanoic acid
- (2S,3S)-3-hydroxy-2-methylpentanoic acid
Uniqueness
(2R,3S)-3-hydroxy-2-methylpentanoic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereoisomer is often preferred in research and industrial applications for its higher selectivity and efficacy compared to other isomers .
Properties
IUPAC Name |
(2R,3S)-3-hydroxy-2-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIHALDXJWGLFD-UHNVWZDZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@@H](C)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439511 | |
Record name | CTK2G6651 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77302-11-5 | |
Record name | CTK2G6651 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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